molecular formula C13H14BrN B6291901 N-Benzyl-4-methylpyridinium bromide, 98% CAS No. 57042-58-7

N-Benzyl-4-methylpyridinium bromide, 98%

Cat. No. B6291901
CAS RN: 57042-58-7
M. Wt: 264.16 g/mol
InChI Key: VKTBKMKOCXFSIB-UHFFFAOYSA-M
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Description

N-Benzyl-4-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts are prepared by treating pyridine with dimethylsulfate . A new protocol for the synthesis of benzyl ethers is described using 2-benzyloxypyridine and methyl triflate .


Molecular Structure Analysis

The molecular formula of N-Benzyl-4-methylpyridinium bromide is C13H14BrN . It is a structurally diverse pyridinium salt .


Chemical Reactions Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen .


Physical And Chemical Properties Analysis

The micellization and surface activity properties of long-chain pyridinium ionic liquids in aqueous solution were systematically investigated through electronic conductivity measurement, surface tension, and ultraviolet-absorption spectra .

Scientific Research Applications

NBMBr has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as in the synthesis of cyclic acetals and in the synthesis of 2-aryl-1,3-dioxolanes. NBMBr has also been used in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines. It has also been used as a Lewis acid catalyst in the synthesis of polymers.

Mechanism of Action

1-Benzyl-4-methylpyridin-1-ium bromide

, also known as N-Benzyl-4-methylpyridinium bromide, 98% or p-methylbenzylpyridinium bromide , is a chemical compound with the molecular formula C13H14BrN . Here is an overview of its mechanism of action:

    Target of Action

    The primary targets of 1-Benzyl-4-methylpyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

    Mode of Action

    This compound acts as a dual inhibitor of AChE and BuChE . It binds to these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Advantages and Limitations for Lab Experiments

NBMBr has several advantages for use in laboratory experiments. It is a strong Lewis acid, making it useful for a range of organic synthesis reactions. It is also soluble in both water and organic solvents, allowing for easy purification. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using NBMBr in laboratory experiments. It is a strong acid, so it can be corrosive and can cause skin irritation. Additionally, it can react with certain substrates and can cause unwanted side reactions.

Future Directions

There are several potential future directions for NBMBr research. One potential direction is to further investigate its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential applications as a therapeutic agent for neurological disorders. Further research could also be done to explore its potential applications as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds and polymers. Finally, further research could be done to explore its potential uses in environmental remediation and water purification.

Safety and Hazards

While specific safety data for N-Benzyl-4-methylpyridinium bromide was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-benzyl-4-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBKMKOCXFSIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570673
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57042-58-7
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-picoline (9.3 g, 0.1 mol) in toluene (200 mL), benzyl bromide (34.2 g, 0.2 mol) was added dropwise at room temperature. After the addition, the mixture was heated to reflux for 5 hrs. The mixture was cooled to room temperature. The precipitate formed was collected by filtration, washed with toluene and dried under vacuum to give Compound 1 as white solid (21.4 g, 81%). It was used without further purification. The structure of Compound 1 is given below:
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
81%

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